2-[4-(4-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one
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Overview
Description
2-[4-(4-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one is a chemical compound that belongs to the class of piperazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one typically involves the reaction of 4-(4-fluorophenyl)piperazine with a pyrimidine derivative under controlled conditions. One common method involves the use of potassium carbonate (K₂CO₃) as a base in a solvent such as chloroform (CHCl₃) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-[4-(4-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. This inhibition can enhance cognitive function by increasing acetylcholine levels . Additionally, it may exert anti-inflammatory effects by modulating the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also an acetylcholinesterase inhibitor and has been studied for its potential in treating Alzheimer’s disease.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine:
Uniqueness
2-[4-(4-fluorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a piperazine ring, which contribute to its distinct pharmacological properties. Its ability to selectively inhibit acetylcholinesterase while exhibiting anti-inflammatory effects makes it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-11-12(2)18-16(19-15(11)22)21-9-7-20(8-10-21)14-5-3-13(17)4-6-14/h3-6H,7-10H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNXGKZNNGYDAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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